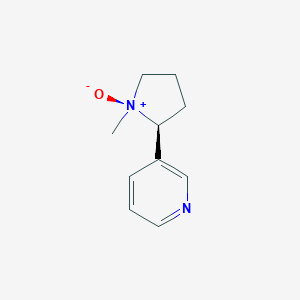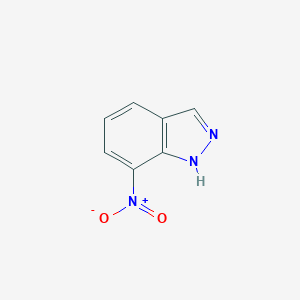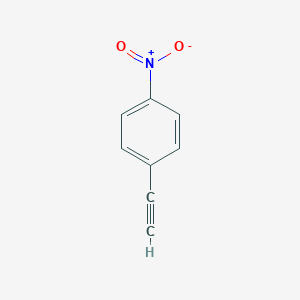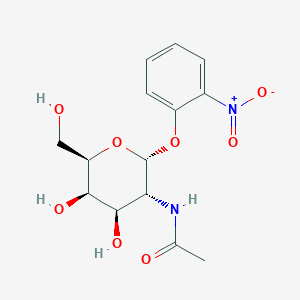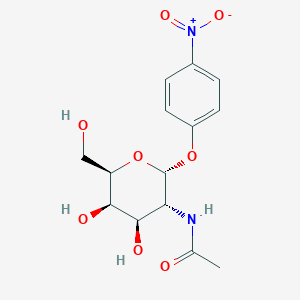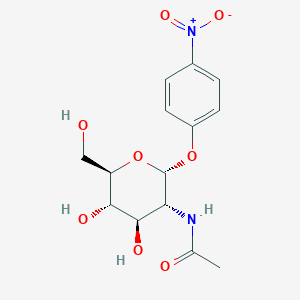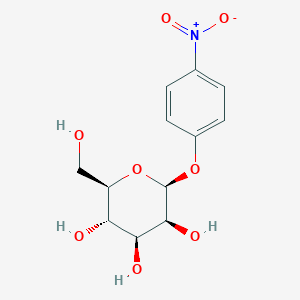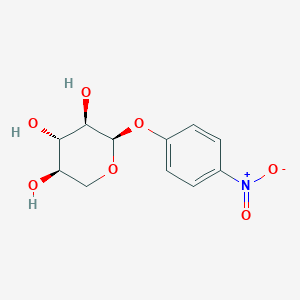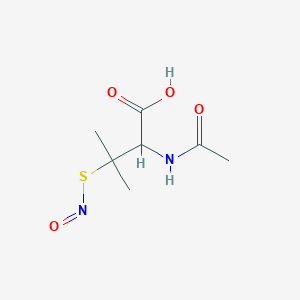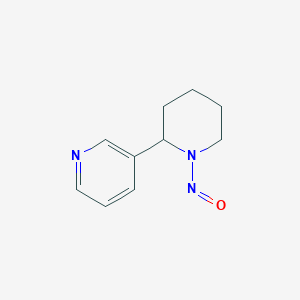
Kaliumglutaconat
Übersicht
Beschreibung
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate is an organic compound with a unique structure characterized by a conjugated diene system and a potassium ion
Wissenschaftliche Forschungsanwendungen
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of conjugated systems and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
Target of Action
Potassium Glutaconate, also known as “potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate” or “potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate”, is primarily targeted at maintaining the body’s potassium levels . Potassium is an essential nutrient and the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function .
Mode of Action
Potassium Glutaconate interacts with its targets by supplementing the body’s potassium levels. It is used to prevent hypokalemia in patients who would be at particular risk if hypokalemia were to develop, such as digitalis-treated patients with significant cardiac arrhythmias . It also serves as a treatment for decreased potassium levels .
Pharmacokinetics
Potassium Glutaconate is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted through urine, with small amounts also excreted through the skin and feces .
Result of Action
The primary result of Potassium Glutaconate’s action is the prevention and treatment of hypokalemia . By supplementing the body’s potassium levels, it helps maintain normal cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves .
Action Environment
The action, efficacy, and stability of Potassium Glutaconate can be influenced by various environmental factors. For instance, the rate of potassium intake and loss through renal excretion and/or loss from the gastrointestinal tract can affect the effectiveness of Potassium Glutaconate
Biochemische Analyse
Biochemical Properties
Potassium Glutaconate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the activation of many enzymes and the transport of nitrates and sucrose over long distances . The nature of these interactions is primarily regulatory, helping to maintain optimal cellular function.
Cellular Effects
Potassium Glutaconate has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the electrical membrane potential, especially in excitable cells such as skeletal muscles, the heart, and nerves . It impacts cell signaling pathways, gene expression, and cellular metabolism, playing a crucial role in maintaining the balance of intracellular fluid .
Molecular Mechanism
The mechanism of action of Potassium Glutaconate at the molecular level involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects by maintaining the balance of intracellular fluid, which is crucial for the functioning of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium Glutaconate change over time. It is given cautiously in redistributive hypokalemia since the hypokalemia is transient and the administration of potassium can lead to rebound hyperkalemia when the underlying process is corrected and potassium moves back out of the cells .
Dosage Effects in Animal Models
In animal models, the effects of Potassium Glutaconate vary with different dosages. The suggested dose of potassium gluconate powder for adult cats and dogs is 0.65 g (1/4 level teaspoon) per 10 lb (4.5 kg) body weight twice daily with food . Adverse effects include gastrointestinal irritation, muscular weakness, twitching, irritability, and cardiac conduction disturbances .
Metabolic Pathways
Potassium Glutaconate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Potassium Glutaconate is transported and distributed within cells and tissues. It plays a key role in maintaining cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate typically involves the reaction of a suitable precursor with potassium hydroxide. One common method is the deprotonation of (1E,3E)-5-oxopenta-1,3-diene using potassium hydroxide in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete deprotonation .
Industrial Production Methods
Industrial production of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,3E)-1,4-Dinitro-1,3-butadiene: This compound also features a conjugated diene system but with nitro groups, making it more reactive in certain types of reactions.
(1E,3E)-1,4-Diarylbuta-1,3-dienes: These compounds have aryl groups attached to the diene system, which can influence their reactivity and applications.
Uniqueness
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate is unique due to the presence of the potassium ion, which can significantly affect its solubility, reactivity, and overall chemical behavior compared to other similar compounds .
Eigenschaften
IUPAC Name |
potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNDXJVXBGERCI-LMFJUDGVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=C[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C=O)\C=C\[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422149 | |
| Record name | Potassium Glutaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40418-44-8 | |
| Record name | Potassium Glutaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


